

The Principle of Kjeldahl Nitrogen Determination: A Technical Guide Using Velp Distillation Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Veltec*

Cat. No.: *B1166048*

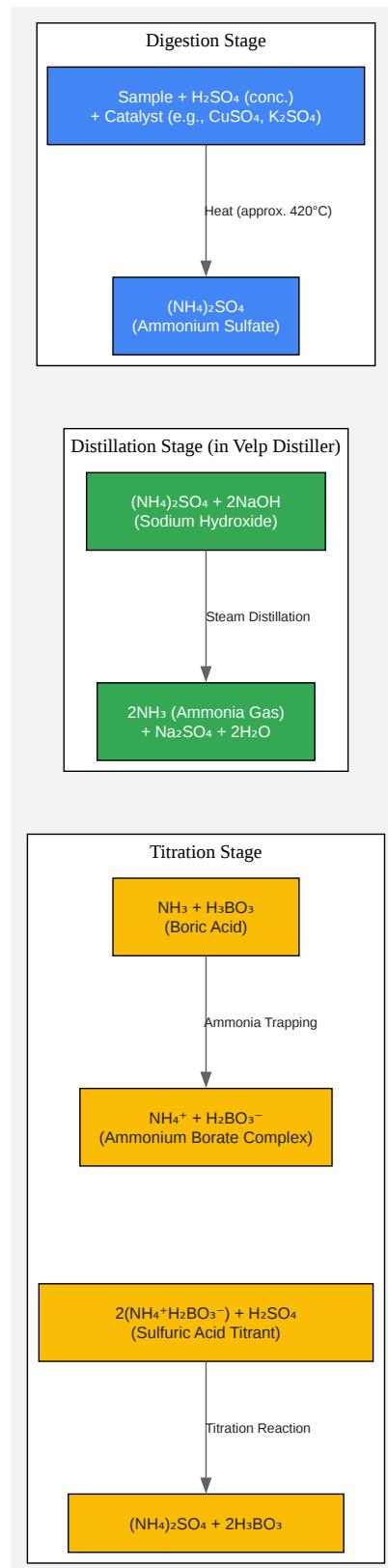
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Kjeldahl method, a cornerstone of analytical chemistry for over a century, remains the gold standard for determining nitrogen and protein content in a vast array of samples.^{[1][2][3][4]} Developed in 1883 by Johan Kjeldahl, this method's enduring relevance is a testament to its accuracy and reproducibility.^{[1][4]} Modern instrumentation, such as the automated distillation and titration systems from VELP Scientifica, has significantly enhanced the efficiency, safety, and precision of this classical technique.^{[5][6]} This technical guide provides an in-depth exploration of the core principles of Kjeldahl nitrogen determination, with a specific focus on the application of Velp's advanced distillation units.

Core Principle: Conversion, Separation, and Quantification

The Kjeldahl method is a three-stage process that quantifies total nitrogen, which is then used to calculate the protein content of a sample.^{[1][4][7]} The fundamental principle involves:


- Digestion: The decomposition of the organic sample using concentrated sulfuric acid to convert all organic nitrogen into ammonium sulfate.^{[1][3][4][7]}
- Distillation: The liberation of ammonia from the digested sample by adding a strong base, followed by steam distillation to separate the ammonia gas.^{[1][3][4][7]}

- Titration: The quantification of the distilled ammonia, which is captured in an acidic solution, to determine the amount of nitrogen in the original sample.[1][3][4][7]

Velp distillation units are instrumental in automating and optimizing the distillation and, in advanced models like the UDK 159, the titration stages, ensuring high throughput and result reliability.[5][6][8]

I. The Chemistry of Kjeldahl Nitrogen Determination

The Kjeldahl method is underpinned by a series of well-defined chemical reactions. The following diagram illustrates the chemical transformations that occur at each stage of the process.

[Click to download full resolution via product page](#)

Caption: Chemical signaling pathway of Kjeldahl nitrogen determination.

II. Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed methodology for determining nitrogen content in a food matrix, such as animal feed, using a Velp UDK 159 automated distillation and titration system.

A. Digestion Stage

- Sample Preparation: Homogenize the solid sample to a particle size of less than 1 mm.
- Weighing: Accurately weigh approximately 0.5-1.0 g of the prepared sample into a Kjeldahl digestion tube.[\[9\]](#)
- Reagent Addition:
 - Add two Kjeldahl catalyst tablets (e.g., a mixture of potassium sulfate and copper sulfate).[\[3\]](#)
 - Carefully add 12-20 ml of concentrated sulfuric acid (98%).[\[10\]](#)[\[11\]](#)
- Digestion:
 - Place the digestion tubes in a Velp DKL series digester.
 - Set the digestion temperature to 420°C and the digestion time to 60 minutes.[\[9\]](#)
 - The digestion is complete when the solution becomes clear.
- Cooling: Allow the digestion tubes to cool to approximately 50-60°C before transferring to the distillation unit.[\[9\]](#)

B. Distillation and Titration Stage (using Velp UDK 159)

- Instrument Preparation:
 - Ensure the reagent tanks (deionized water, sodium hydroxide, boric acid, and titrant) are sufficiently filled.
 - Perform an automatic check-up and a wash-down cycle as prompted by the instrument's software.[\[9\]](#)

- Sample Loading:
 - Place the cooled digestion tube into the Velp UDK 159 distiller.
- Method Selection:
 - Select the pre-defined method for the sample type or create a new method with the parameters specified in the tables below.
- Automated Analysis:
 - Initiate the analysis. The Velp UDK 159 will automatically perform the following steps:[5][6]
 - Dilution of the digested sample with deionized water.
 - Addition of sodium hydroxide to liberate ammonia.
 - Steam distillation of the ammonia.
 - Collection of the distilled ammonia in a boric acid receiving solution containing an indicator.[11][12]
 - Colorimetric titration of the captured ammonia with a standardized acid solution.[6][13]
 - Automatic calculation of the nitrogen and protein content.
- Data Recording: The results are displayed on the screen and can be exported for further analysis.[5]

III. Data Presentation: Key Experimental Parameters

The following tables summarize the critical quantitative data for the Kjeldahl nitrogen determination process.

Table 1: Sample and Reagent Quantities

Parameter	Value	Reference
Sample Weight (Solid)	0.5 - 1.0 g	[9]
Concentrated Sulfuric Acid (98%)	12 - 20 ml	[10][11]
Catalyst Tablets (K_2SO_4 & $CuSO_4$)	2 tablets	[3]
Deionized Water (for dilution)	50 ml	[9]
Sodium Hydroxide (32%)	50 ml	[9]
Boric Acid (4% with indicator)	30 ml	[9]
Titrant (e.g., 0.2N HCl)	As required	[9]

Table 2: Instrumental Parameters for Velp Systems

Parameter	Value	Reference
Digestion (Velp DKL 20)		
Digestion Temperature	420 °C	[9]
Digestion Time		
	60 minutes	[9]
Distillation (Velp UDK 159)		
Steam Generation Output	10 - 100% (adjustable)	[6]
Distillation Time	Approx. 4 minutes per sample	[9]
Titration (Velp UDK 159)		
Titrator Type	Integrated Colorimetric	[5][13]
Limit of Detection (LOD)	0.015 mg N	[6]
Limit of Quantification (LOQ)	0.04 mg N	[6]

Table 3: Protein Conversion Factors (N Factors)

Sample Type	Conversion Factor	Reference
Meat, Eggs, Corn	6.25	[14][15]
Dairy Products	6.38	[1][14][15]
Wheat Flour	5.70	[14][15]
Most Grains	5.83	[14]
Peanuts	5.46	[14][15]

IV. Velp Distiller Technology: The Core of Automation

Velp distillation units incorporate several patented technologies that enhance the efficiency, safety, and accuracy of the Kjeldahl process. The following diagram illustrates the logical workflow within a Velp distiller.

[Click to download full resolution via product page](#)

Caption: Logical workflow of a Velp automated Kjeldahl distiller.

Key technological features of Velp distillers include:

- Patented Steam Generator: This feature ensures rapid and safe steam production without internal pressure, enhancing operational safety.[6][16]
- Patented Titanium Condenser: Offers superior thermal exchange efficiency, significantly reducing water consumption while ensuring the distillate temperature remains below the critical threshold of 35°C to prevent ammonia loss.[6][8][17]

- Technopolymer Splash Head: Provides high chemical resistance and durability, minimizing maintenance and the risk of breakage.[6][16]
- Automated Reagent Dosing: High-precision pumps ensure accurate and repeatable addition of water, sodium hydroxide, and boric acid, reducing human error.[16]
- Integrated Colorimetric Titrator: In models like the UDK 159, the AOAC-recommended integrated titrator provides a maintenance-free and calibration-free solution for accurate ammonia quantification.[5][6][13]

V. Conclusion

The Kjeldahl method, when coupled with the advanced automation of Velp distillation systems, provides researchers, scientists, and drug development professionals with a powerful tool for accurate and efficient nitrogen and protein determination. The principles of digestion, distillation, and titration are executed with high precision and safety, ensuring reliable data for quality control, nutritional analysis, and regulatory compliance. The technological innovations in Velp distillers, such as the patented steam generator and titanium condenser, further enhance the robustness and cost-effectiveness of this essential analytical technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [msesupplies.com](http://www.msesupplies.com) [msesupplies.com]
- 2. Kjeldahl method for nitrogen and protein determination [[gerhardt.de](http://www.gerhardt.de)]
- 3. [itwreagents.com](http://www.itwreagents.com) [itwreagents.com]
- 4. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [[borosilscientific.com](http://www.borosilscientific.com)]
- 5. [m.youtube.com](http://www.m.youtube.com) [m.youtube.com]
- 6. UDK 159 Automatic Kjeldahl Nitrogen Protein Analyzer [[vep.com](http://www.vep.com)]

- 7. isabelpividori.net [isabelpividori.net]
- 8. Velp Kjeldahl distillation units, steam distillations (Velp UDK series) - Laboreszköz katalógus [laboreszkzkatalogus.hu]
- 9. velp.com [velp.com]
- 10. velp.com [velp.com]
- 11. velp.com [velp.com]
- 12. Distillation and Titration [velp.com]
- 13. 80.179.7.114:8085 [80.179.7.114:8085]
- 14. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. UDK 129 Kjeldahl Distillation Unit [velp.com]
- 17. medicalexpo.com [medicalexpo.com]
- To cite this document: BenchChem. [The Principle of Kjeldahl Nitrogen Determination: A Technical Guide Using Velp Distillation Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166048#what-is-the-principle-behind-kjeldahl-nitrogen-determination-using-a-velp-distiller>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com